

Avotaciclib Trihydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Avotaciclib trihydrochloride

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Abstract

Avotaciclib, also known as BEY1107, is an orally bioavailable small molecule that acts as a potent inhibitor of Cyclin-Dependent Kinase 1 (CDK1).[1][2] CDK1 is a critical enzyme in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis, making it a promising target for cancer therapy.[3] Avotaciclib has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines and is currently under investigation in clinical trials for cancers such as pancreatic cancer.[4][5][6] This technical guide provides an in-depth overview of **Avotaciclib trihydrochloride**, including its physicochemical properties, mechanism of action, relevant experimental protocols, and the signaling pathways it modulates.

Physicochemical Properties

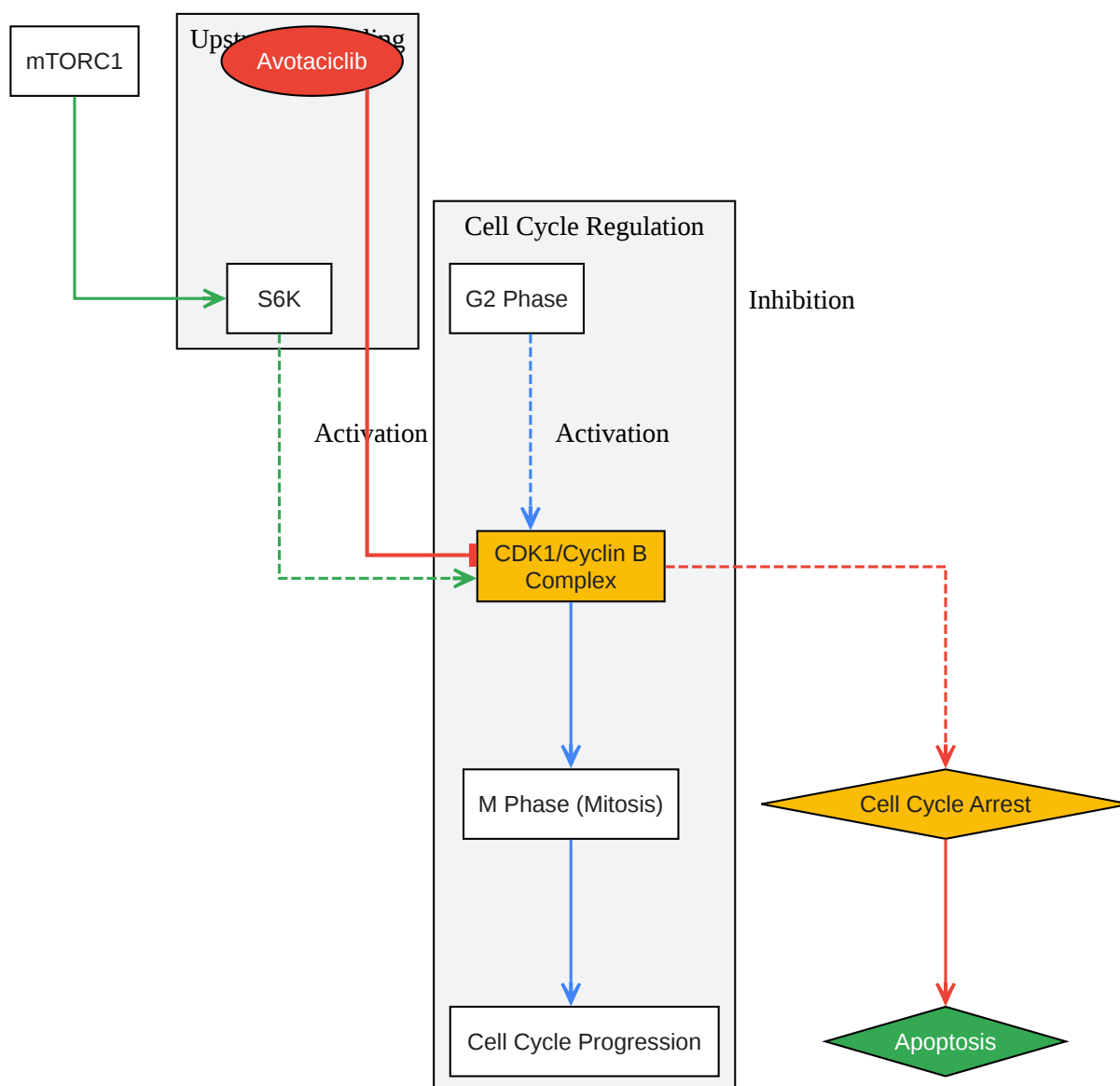
Avotaciclib is typically supplied as a trihydrochloride salt for research and development purposes. The properties of both the free base and the trihydrochloride salt are summarized below.

Property	Avotaciclib (Free Base)	Avotaciclib Trihydrochloride
Molecular Weight	281.27 g/mol [3]	390.66 g/mol [1][7]
Molecular Formula	C13H11N7O[3]	C13H14Cl3N7O[4][8]
CAS Number	1983983-41-0[6]	1983984-01-5[1][4][8]
Appearance	Solid powder[8]	Solid powder
Solubility (in DMSO)	Not specified	4 mg/mL (10.23 mM)[1]
Solubility (in Water)	Not specified	78 mg/mL (199.66 mM)[7]

Mechanism of Action and Signaling Pathway

Avotaciclib exerts its therapeutic effects by directly targeting and inhibiting the kinase activity of CDK1.[1][2] CDK1, in complex with its regulatory partner Cyclin B, is a master regulator of the G2/M transition and progression through mitosis. By inhibiting CDK1, Avotaciclib prevents the phosphorylation of key substrates required for these processes, leading to cell cycle arrest and, subsequently, apoptosis.

Recent studies have also elucidated upstream regulatory pathways, such as the mTORC1/S6K signaling axis, which can influence CDK1 activity in certain cellular contexts.[9][10][11] Inhibition of mTORC1/S6K can lead to the activation of CDK1, suggesting a complex interplay of signaling networks in determining cell fate.



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Caption: Avotaciclib's mechanism of action on the CDK1 signaling pathway.

Experimental Protocols

Cell Viability Assay

This protocol outlines a general procedure for assessing the effect of Avotaciclib on the viability of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

- **Cell Seeding:** Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- **Compound Treatment:** Treat cells with varying concentrations of Avotaciclib (e.g., 0.1 μ M to 100 μ M) and a vehicle control (e.g., DMSO) for 48-72 hours.
- **MTT Addition:** Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the MTT solution and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the half-maximal effective concentration (EC₅₀) by plotting the percentage of cell viability versus the log concentration of Avotaciclib.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution following treatment with Avotaciclib using propidium iodide (PI) staining.

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in the G0/G1, S, and G2/M phases of the cell cycle.

Methodology:

- **Cell Treatment:** Culture cells with Avotaciclib or a vehicle control for a predetermined time (e.g., 24 hours).
- **Cell Harvesting:** Harvest cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.
- **Fixation:** Resuspend the cell pellet in ice-cold 70% ethanol while vortexing and fix overnight at -20°C.[\[12\]](#)
- **Staining:** Centrifuge the fixed cells, wash with PBS, and resuspend in a PI staining solution containing RNase A.[\[13\]](#)[\[14\]](#)[\[15\]](#)
- **Incubation:** Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[\[13\]](#)[\[14\]](#)
- **Flow Cytometry Analysis:** Analyze the samples on a flow cytometer, collecting data from at least 10,000 single-cell events.
- **Data Interpretation:** Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay by TUNEL Staining

This protocol describes the detection of apoptosis via the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.

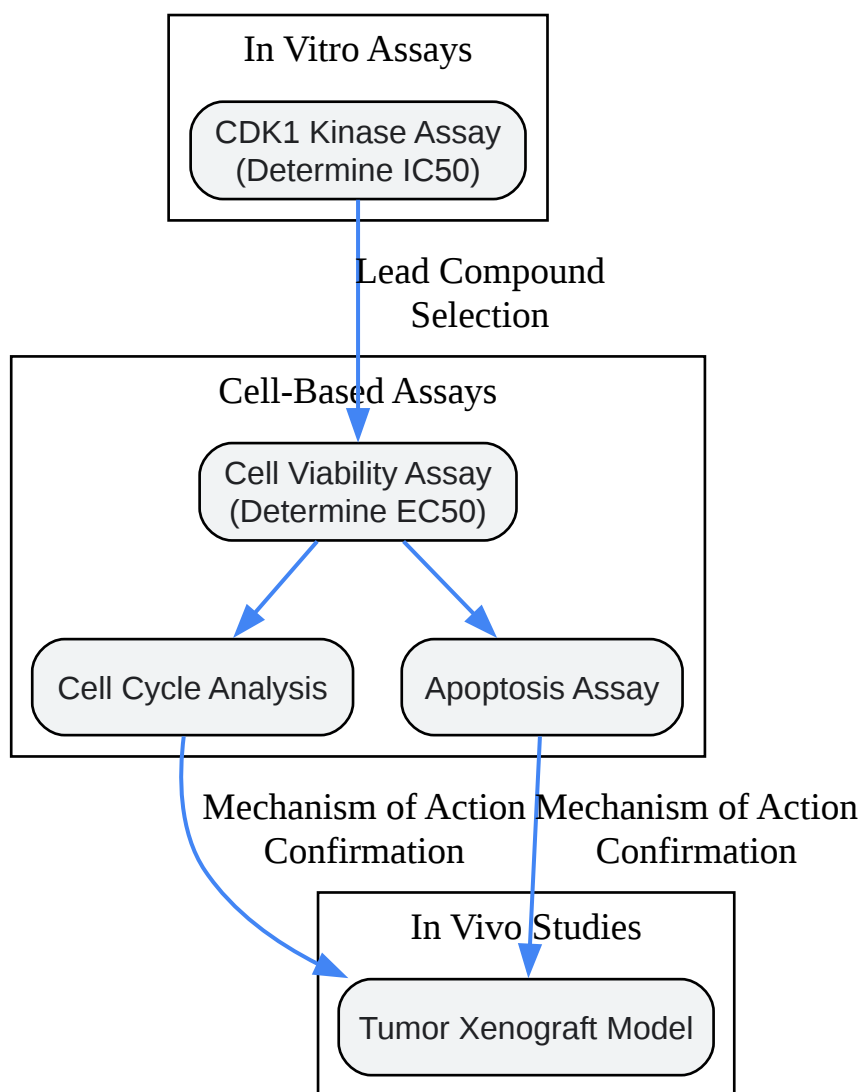
Principle: The TUNEL assay identifies DNA fragmentation, a hallmark of late-stage apoptosis. [\[16\]](#) The enzyme Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA breaks with labeled dUTPs, which can then be visualized by fluorescence microscopy or flow cytometry.[\[16\]](#)

Methodology:

- Cell Preparation: Grow and treat cells on coverslips or in chamber slides.
- Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.2% Triton X-100.[\[17\]](#)
- TUNEL Reaction: Incubate the cells with a TUNEL reaction mixture containing TdT enzyme and labeled dUTPs according to the manufacturer's instructions.[\[17\]](#)[\[18\]](#)
- Staining and Visualization: If using a fluorescent label, counterstain the nuclei with DAPI and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
- Quantification: Quantify the percentage of TUNEL-positive cells by counting at least 200 cells from multiple random fields.

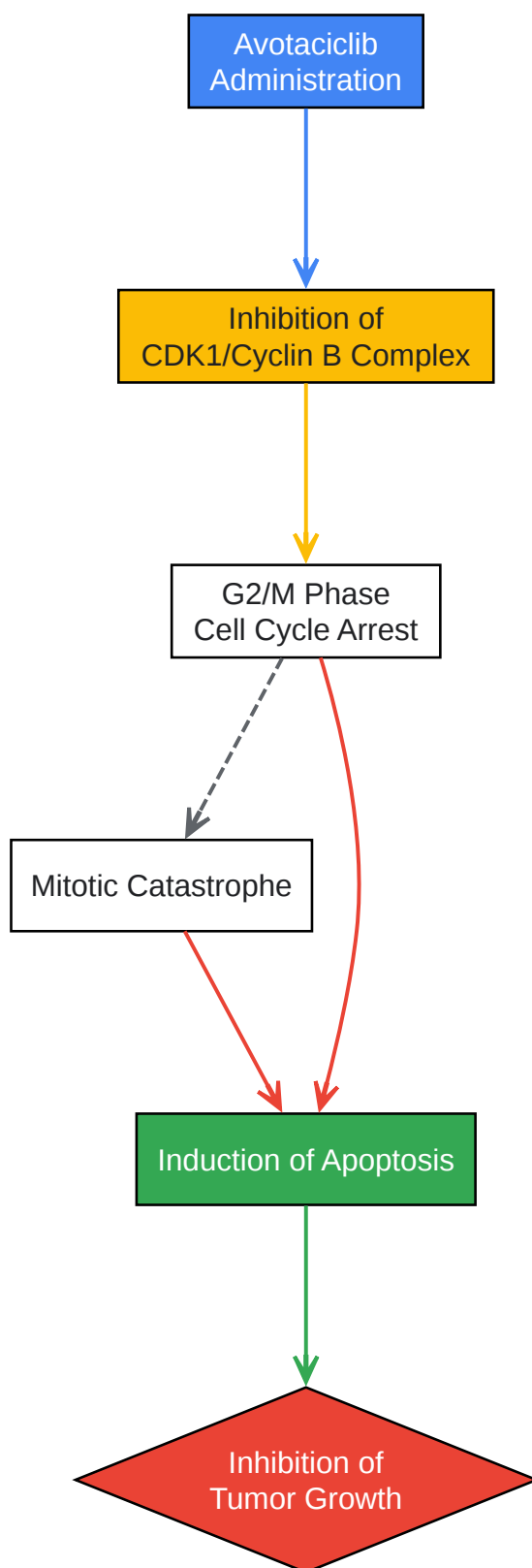
Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for evaluating a CDK1 inhibitor like Avotaciclib and the logical relationship between CDK1 inhibition and its cellular consequences.



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Caption: A generalized experimental workflow for the evaluation of Avotaciclib.



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Caption: The logical progression from CDK1 inhibition to tumor growth inhibition.

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